molecular formula C18H13F3N4O3S2 B2539077 2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391874-75-2

2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2539077
CAS No.: 391874-75-2
M. Wt: 454.44
InChI Key: UWYRDTBYESAWLQ-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic chemical compound offered for research purposes. This benzamide derivative features a 1,3,4-thiadiazole core, a heterocyclic scaffold renowned in medicinal chemistry for its diverse biological activities and favorable pharmacokinetic properties, including high metabolic stability and appropriate lipophilicity that enhance drug-likeness and bioavailability . The 1,3,4-thiadiazole scaffold is extensively investigated for its potent antibacterial and antifungal properties. Researchers have synthesized numerous derivatives that demonstrate efficacy against a broad panel of Gram-positive and Gram-negative bacterial strains, with some compounds achieving 90-100% growth inhibition or exhibiting lower minimum inhibitory concentrations (MICs) than standard reference antibiotics . Furthermore, this scaffold shows significant anticancer and cytotoxic potential . Various 1,3,4-thiadiazole derivatives have been reported to inhibit the growth of human cancer cell lines, such as breast carcinoma (MCF-7), lung cancer (A549), and colon cancer (HCT116), by acting as enzyme inhibitors or disrupting tubulin polymerization . The presence of the trifluoromethyl group, a common motif in modern drug discovery, is known to potentially enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigations.

Properties

IUPAC Name

2-methyl-3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3S2/c1-10-13(6-3-7-14(10)25(27)28)15(26)22-16-23-24-17(30-16)29-9-11-4-2-5-12(8-11)18(19,20)21/h2-8H,9H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYRDTBYESAWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative belonging to the class of benzamides and thiadiazoles. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F3N3O3SC_{15}H_{14}F_3N_3O_3S. It features a benzamide core substituted with a trifluoromethyl group and a thiadiazole moiety linked via a thioether. The presence of the nitro group is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving membrane permeability and bioactivity against various pathogens .
  • Anticancer Properties : Thiadiazole derivatives are known for their anticancer effects. The compound's structure suggests it may inhibit specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against several cancer types .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in cancer progression and microbial resistance. For example, some thiadiazole derivatives have shown potent inhibition against MAO-A isoforms with IC50 values as low as 0.060 μM .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The structural features allow for interaction with microbial membranes or specific targets within microbial cells, disrupting their function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against various pathogens
AnticancerLow micromolar IC50 values in multiple cancer cell lines
Enzyme InhibitionPotent MAO-A inhibition (IC50: 0.060 μM)

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of thiadiazole-linked compounds and their evaluation against various cancer cell lines, demonstrating promising results for compounds similar to 2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to possess fungicidal and bactericidal effects. Specifically, compounds with similar functional groups have shown efficacy against various pathogens, making them suitable candidates for further development as antimicrobial agents .

Pesticidal Activity

The incorporation of thiadiazole in the compound's structure enhances its potential as a pesticide. Thiadiazoles are known for their insecticidal and fungicidal properties. Studies have demonstrated that such compounds can effectively control pests and diseases in crops, offering an alternative to traditional pesticides . This application is crucial for sustainable agriculture as it may reduce reliance on harmful chemicals.

Case Studies and Research Findings

  • Anticancer Evaluation :
    • A study evaluated the anticancer activity of thiadiazole derivatives against human colon cancer HT-29 and breast cancer MCF-7 cell lines using MTT assays. The results indicated that these compounds could inhibit cell proliferation significantly .
  • Pesticide Efficacy :
    • Research on similar thiadiazole compounds demonstrated enhanced insecticidal activity against soil insects, suggesting that modifications to the thiadiazole structure can lead to improved efficacy in pest management strategies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Thiadiazole-Based Analogues
Compound Name/Structure Substituents Biological Activity Key Findings References
Target Compound: 2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 3-(Trifluoromethyl)benzylthio
- 2-Methyl-3-nitrobenzamide
Not explicitly reported (Inferred: Anticancer) Hypothesized enhanced lipophilicity (CF₃) and electron-deficient aromatic ring (NO₂) for target binding.
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a-g) - Benzylthio
- 4-(Trifluoromethyl)phenylacetamide
Anticancer (MDA, PC3, U87 cells) Moderate to potent activity; IC₅₀ values influenced by substituent position (CF₃ at para vs. meta).
N-((5-(Substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives (a-l) - Substituted methyleneamino
- Varied benzamide groups
Anticancer Microwave-assisted synthesis improved yields; electron-donating groups enhanced activity.
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) - Piperidinylethylthio
- Unsubstituted benzamide
Acetylcholinesterase inhibition Piperidine moiety improved CNS penetration; IC₅₀ values < 10 µM for select derivatives.
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) - Benzylthio
- Oxadiazole-thioacetamide hybrid
Cytotoxic Oxadiazole-thiadiazole hybrids showed synergistic effects; chlorine enhanced electrophilicity.
Benzimidazolyl-thio derivatives (4d-4i) - Benzimidazolylthio
- Substituted phenyl (Cl, NO₂, etc.)
Cytotoxic Nitro-substituted derivatives exhibited higher cytotoxicity (IC₅₀ ~ 5 µM).
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide - Ethyl-thiadiazole
- 3-(Trifluoromethyl)phenyl sulfamoyl
Not reported Sulfamoyl group introduced hydrogen-bonding potential; similar CF₃ group as target compound.

Physicochemical Properties

  • Melting Points: Nitro-substituted analogs (e.g., : 150–160°C) exhibit higher melting points than non-polar derivatives, attributed to increased polarity .
  • Lipophilicity : Trifluoromethyl groups (logP ~3.5) improve membrane permeability compared to hydrophilic substituents (e.g., piperidinyl derivatives: logP ~2.0) .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing this compound, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:

  • Step 1 : React 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine with 2-methyl-3-nitrobenzoyl chloride in anhydrous pyridine under reflux (3–12 hours). Monitor reaction progress via TLC (silica gel plates, hexane/ethyl acetate 7:3) .
  • Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution) and recrystallize from methanol/water. Verify purity by HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Data : Typical yields range from 65–80%, with melting points confirmed via open capillary tubes (uncorrected) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : Use 400 MHz instruments in DMSO-d6 to resolve aromatic protons (δ 7.2–8.5 ppm), trifluoromethyl groups (δ -62 ppm in ¹⁹F NMR), and thiadiazole NH (δ 10.2 ppm) .
  • IR : Identify carbonyl (C=O stretch ~1670 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1530 cm⁻¹) groups via KBr pellet methods .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N and C–H⋯O) to confirm molecular packing stability .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values) .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC₅₀ values reported in µM) .
  • Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ compared to ascorbic acid) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the trifluoromethylbenzyl group with halogenated (e.g., 4-Cl) or methoxy-substituted analogs to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Swap the thiadiazole core with oxadiazole or triazole moieties and compare IC₅₀ values in cytotoxicity assays .
  • Data Analysis : Use multivariate regression models to correlate substituent Hammett constants (σ) with activity trends .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with PFOR enzyme (PDB ID: 1PFO). Prioritize hydrogen bonds between the nitro group and Arg234 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex in aqueous environments .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial potency .

Q. How can contradictory bioactivity data (e.g., pH-dependent efficacy) be resolved?

  • Methodological Answer :

  • pH Profiling : Re-test antimicrobial activity at pH 5.0–8.0 to identify optimal conditions (e.g., enhanced activity at acidic pH due to protonation of the thiadiazole NH) .
  • Metabolite Analysis : Use LC-MS to detect degradation products (e.g., nitro-reduced intermediates) that may explain reduced activity in certain assays .
  • Control Experiments : Compare results with structurally similar analogs (e.g., 3-nitro vs. 3-amino derivatives) to isolate electronic effects .

Q. What strategies improve stability under physiological conditions?

  • Methodological Answer :

  • Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor stability via HPLC and identify hydrolytic cleavage sites (e.g., amide bond) .
  • Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to protect against enzymatic degradation .
  • Crystallography : Analyze hydrogen-bond networks (e.g., N–H⋯F interactions) to design derivatives with enhanced packing stability .

Q. How can reaction conditions be optimized for scalability and reproducibility?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters like temperature (80–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., K₂CO₃ vs. Et₃N) .
  • Flow Chemistry : Implement continuous-flow reactors to reduce reaction time (from 12 hours to 30 minutes) and improve yield consistency .
  • Process Analytics : Integrate inline FTIR to monitor intermediate formation and automate pH adjustment .

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